molecular formula C10H16O4 B169378 Gelsemiol CAS No. 110414-77-2

Gelsemiol

Cat. No.: B169378
CAS No.: 110414-77-2
M. Wt: 200.23 g/mol
InChI Key: FNYPTQQTJGQJNF-BGKGJTHRSA-N
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Description

Gelsemiol (CAS: 110414-77-2; molecular formula: C₁₀H₁₆O₄) is an iridoid monoterpene isolated primarily from Gelsemium species, such as G. elegans and G. sempervirens. Its structure features a bicyclic framework with hydroxyl groups at C3 or C4, a carbonyl group, and a γ-lactone ring, which are critical for its bioactivity . Analytical techniques like HPLC-MS and MS/MS fragmentation have identified this compound through diagnostic ions such as m/z 135 ([M + H-2H₂O-CH₂O]⁺) and m/z 107 ([M + H-2H₂O-CH₂O-CO]⁺), reflecting sequential losses of water and formaldehyde .

This compound exhibits neurotrophic activity, enhancing nerve growth factor (NGF)-induced neurite elongation in PC12D cells at concentrations of 100–300 μM . It is also detected in plant tissues like buds but absent in mature stems, suggesting tissue-specific biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gelsemiol involves a radical cascade process. One notable method includes the treatment of a precursor compound with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), which generates a radical intermediate that undergoes cyclization to form this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis typically involves standard organic synthesis techniques, including radical reactions and cyclization processes.

Chemical Reactions Analysis

Types of Reactions: Gelsemiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is this compound itself, along with various oxidized and reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Pharmacological Properties

Gelsemiol is primarily known for its anxiolytic , analgesic , and anti-inflammatory properties. Research indicates that this compound and its parent compound, gelsemine, influence various biological pathways that contribute to these effects.

Anxiolytic Effects

  • Mechanism : this compound has been shown to modulate glycine receptors, which play a crucial role in the central nervous system's inhibitory signaling. In animal models, administration of this compound resulted in increased time spent in light compartments during light-dark tests, indicating reduced anxiety levels comparable to standard anxiolytics like buspirone without sedative effects .
  • Case Studies : A study indicated that homeopathic doses of Gelsemium sempervirens improved emotional responses in mice, suggesting potential applications in treating anxiety disorders .

Analgesic Effects

  • Mechanism : The analgesic properties of this compound are attributed to its ability to inhibit pain pathways and enhance the efficacy of other analgesics like aspirin. In murine models of neuropathic pain, this compound administration significantly reduced allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (increased sensitivity to pain) associated with chemotherapy .
  • Research Findings : Studies have demonstrated that this compound can enhance the analgesic effects of conventional pain relievers and may be beneficial in chronic pain management .

Neuroprotective Effects

  • Mechanism : Research suggests that this compound may protect against neurodegenerative processes by inhibiting acetylcholinesterase and beta-secretase activities, which are involved in cognitive decline .
  • Experimental Evidence : In models of dementia, this compound demonstrated improvements in cognitive functions and neuroprotection against stress-induced cellular changes .

Case Study 1: Treatment of Unilateral Eyelid Ptosis

A significant case reported a 60-year-old male with acute unilateral eyelid ptosis treated with homeopathic Gelsemium sempervirens. After three weeks of treatment, the patient showed a 60% improvement in symptoms, ultimately achieving complete resolution . This case highlights the potential for this compound in treating specific neurological conditions.

Case Study 2: Anxiety Management

In another study involving anxiety models in mice, different dilutions of Gelsemium sempervirens were tested. The results indicated that even low homeopathic dilutions could positively affect anxiety levels without the sedative side effects commonly associated with traditional anxiolytics .

Comparative Data Table

ApplicationMechanism of ActionEvidence LevelNotable Study/Case Reference
AnxiolyticModulates glycine receptorsModerate ,
AnalgesicInhibits pain pathways; enhances other analgesicsHigh ,
NeuroprotectiveInhibits acetylcholinesterase; antioxidant effectsModerate ,
Treatment for PtosisHomeopathic remedy leading to symptom resolutionAnecdotal

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomers and Positional Variants

Gelsemiol coexists with positional isomers, such as 7-hydroxythis compound and 9-hydroxythis compound (compounds 11 and 26 in ), which differ in hydroxyl group placement. These isomers share the same molecular formula (C₁₀H₁₆O₄) but exhibit distinct MS/MS fragmentation patterns and retention times in HPLC. For example, 9-hydroxythis compound shows a unique m/z 137 intermediate ion, differentiating it from this compound .

Glycosylated Derivatives

  • This compound 3-O-β-D-glucoside: This glucoside derivative (C₁₆H₂₆O₉) introduces a sugar moiety at C3, increasing molecular weight and solubility.
  • This compound 6′-trans-caffeyl-1-glucoside : Found in Verbena littoralis, this compound combines a caffeoyl group with glucosylation, further altering pharmacokinetic properties .

Related Iridoids

  • Cornoside D: A C10 iridoid with a similar γ-lactone ring but differing stereochemistry (5R,6R,8S,9R).
  • Semperoside aglycone: A structural analog with an open δ-lactone ring.

Table 1: Structural Comparison of this compound and Analogues

Compound Molecular Formula Key Substituents Bioactivity (Neurite Elongation) Source
This compound C₁₀H₁₆O₄ C3/C4-OH, γ-lactone 100–300 μM (NGF-dependent) Gelsemium spp.
9-Hydroxythis compound C₁₀H₁₆O₄ C9-OH Not reported G. elegans
This compound glucoside C₁₆H₂₆O₉ C3-O-glucoside Inactive G. elegans
Semperoside aglycone C₁₀H₁₄O₃ Open δ-lactone 100–300 μM (elongation only) Verbena littoralis

Comparison with Functionally Similar Compounds

Neurotrophic Alkaloids

  • Gelsevirine (C₂₁H₂₄N₂O₃): A Gelsemium alkaloid promoting neurite growth via unknown mechanisms. Unlike this compound, it operates independently of NGF and at lower concentrations (1–10 μM) .
  • Koumine (C₂₀H₂₂N₂O₂): A structurally distinct indole alkaloid from G.

Non-Gelsemium Neurotrophic Agents

  • Talaumidin : A lignan from Aristolochia arcuata that enhances axonal growth at 1–30 μM via PKC activation, differing from this compound’s NGF-dependent pathway .
  • 7,8-Dihydroxyflavone : A TrkB receptor agonist acting at 10 μM, showing higher potency than this compound but lacking γ-lactone structural features .

Table 2: Functional Comparison of Neurotrophic Compounds

Compound Class Mechanism Effective Concentration Source
This compound Iridoid NGF-dependent elongation 100–300 μM Gelsemium spp.
Gelsevirine Alkaloid Unknown 1–10 μM G. elegans
Talaumidin Lignan PKC activation 1–30 μM Aristolochia spp.
7,8-Dihydroxyflavone Flavonoid TrkB agonism 10 μM Synthetic/Plant

Biological Activity

Gelsemiol, a significant alkaloid derived from the plant Gelsemium elegans, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a monoterpene indole alkaloid. Its chemical formula is C17H21NC_{17}H_{21}N, and it possesses a complex structure that contributes to its biological activity. The compound exhibits a variety of pharmacological effects, including anti-inflammatory, analgesic, anxiolytic, and antitumor properties.

1. Anti-inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators. A study demonstrated that this compound significantly reduced the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) in antigen-stimulated RBL-2H3 cells, indicating its potential as an anti-inflammatory agent .

2. Analgesic Properties

3. Antitumor Activity

This compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, demonstrating its potential as an antitumor agent. The mechanisms involved include the activation of caspases and the modulation of apoptotic pathways .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that this compound is rapidly absorbed and widely distributed in tissues. Notably, it can cross the blood-brain barrier, which is crucial for its central nervous system effects .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
AbsorptionRapid
DistributionWide
MetabolismHepatic (CYP3A4/5)
ExcretionRenal

Case Study 1: this compound in Pain Management

A clinical case study explored the efficacy of this compound in patients with chronic pain conditions. Patients treated with this compound reported significant reductions in pain scores compared to baseline measurements. The study emphasized the need for further research to establish optimal dosing regimens and long-term effects .

Case Study 2: this compound's Role in Cancer Therapy

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating Gelsemiol from natural sources, and how can purity be ensured?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity is confirmed via NMR (¹H/¹³C) and mass spectrometry, with thresholds set at ≥95% purity for pharmacological assays. Reproducibility requires strict adherence to solvent ratios, temperature controls, and column calibration .

Q. How should researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) using standardized cell lines (e.g., HeLa or HEK293). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Include positive controls (e.g., doxorubicin) and validate results with triplicate runs to minimize variability .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : High-resolution MS (HRMS) for molecular formula confirmation, coupled with 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry. X-ray crystallography is recommended if crystallizable, but computational methods (DFT calculations) can supplement structural validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Use orthogonal assays (e.g., Western blotting for protein targets vs. transcriptomic analysis) to cross-validate findings. Employ systematic bias checks (e.g., batch effects in cell cultures) and meta-analysis of existing literature to identify confounding variables. Bayesian statistics may help quantify uncertainty in conflicting results .

Q. What strategies optimize this compound’s pharmacokinetic profile in in vivo studies?

  • Methodological Answer : Use lipid-based nanoformulations (e.g., liposomes) to enhance bioavailability. Conduct pilot studies in rodent models with LC-MS/MS plasma analysis to determine half-life (t½) and AUC. Adjust dosing regimens based on allometric scaling and compartmental modeling .

Q. How can structure-activity relationship (SAR) studies improve this compound’s therapeutic efficacy?

  • Methodological Answer : Synthesize analogs with modifications to the diterpene core (e.g., hydroxylation or methylation). Test analogs in parallel using high-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) to correlate structural changes with target affinity (e.g., kinase inhibition) .

Q. What ethical considerations apply when studying this compound’s neurotoxic effects in animal models?

  • Methodological Answer : Follow institutional guidelines (e.g., IACUC) for humane endpoints and sample sizes. Use non-invasive imaging (e.g., MRI) to minimize distress. Publish negative results to avoid publication bias and ensure transparency in neurotoxicity reporting .

Q. Data Management & Reproducibility

Q. How should researchers document synthetic pathways for this compound derivatives to ensure reproducibility?

  • Methodological Answer : Provide step-by-step protocols in Supplementary Information, including reaction conditions (time, temperature, catalysts), yields, and spectral data. Use platforms like Zenodo for raw data deposition and assign DOIs for traceability .

Q. What statistical models are appropriate for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer : Nonlinear regression (e.g., sigmoidal curve fitting) for IC₅₀ determination. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Q. Literature & Collaboration

Q. How can researchers address gaps in existing literature on this compound’s ecological roles?

  • Methodological Answer : Conduct field studies to correlate this compound concentrations with plant-insect interactions (e.g., herbivory rates). Use herbarium specimens for historical chemical ecology comparisons. Collaborate with botanists for species identification and habitat mapping .

Properties

IUPAC Name

(3R,3aS,4R,5S,6aS)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5-,6+,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYPTQQTJGQJNF-BGKGJTHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C1CO)C(C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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